

# Molecular structure of 4-(1H-Imidazol-4-yl)benzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(1H-Imidazol-4-yl)benzoic Acid

Cat. No.: B086458

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **4-(1H-Imidazol-4-yl)benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This guide provides a comprehensive technical overview of the molecular structure, properties, and applications of **4-(1H-Imidazol-4-yl)benzoic acid** (IBA). As a bifunctional molecule incorporating both a hydrogen-bond-donating/accepting imidazole ring and a coordinating carboxylate group, IBA is a molecule of significant interest in medicinal chemistry and materials science. We will delve into the analytical techniques used for its structural elucidation, explore its behavior in the solid state, present a robust synthesis protocol, and discuss its pivotal role as a pharmacophore and a structural building block for advanced materials like Metal-Organic Frameworks (MOFs). This document is designed to serve as a practical resource, blending established data with field-proven insights to support research and development endeavors.

## Introduction: The Significance of a Bifunctional Scaffold

**4-(1H-Imidazol-4-yl)benzoic acid** is a heterocyclic compound that stands out due to the strategic placement of its functional groups. The molecule consists of a benzoic acid moiety substituted at the 4-position with an imidazole ring. This unique arrangement confers a rigid, linear geometry and bifunctional character, making it an exceptionally versatile building block.

The imidazole ring is a ubiquitous pharmacophore in drug discovery, capable of acting as a proton donor, proton acceptor, and a coordinating ligand for metal ions in metalloenzymes. The benzoic acid group provides a strong acidic site for salt formation and a robust point of attachment for creating amides, esters, or for coordinating to metal ions to form extended crystalline structures.

Crucially, the connectivity of the imidazole ring is a key structural determinant. This guide focuses on the **4-(1H-Imidazol-4-yl)benzoic acid** isomer, where the phenyl ring is attached to the C4 carbon of the imidazole. It is essential to distinguish it from its common isomer, 4-(1H-Imidazol-1-yl)benzoic acid, where the phenyl ring is attached to the N1 nitrogen. This seemingly subtle difference profoundly impacts the molecule's electronic properties, spatial orientation, and its utility in synthesis, which will be a recurring theme in this guide.

## Physicochemical and Structural Properties

The fundamental properties of **4-(1H-Imidazol-4-yl)benzoic acid** are summarized below. These data are critical for experimental design, from selecting appropriate solvents to predicting reactivity.

Property	Value	Source(s)
Chemical Name	4-(1H-Imidazol-4-yl)benzoic acid	-
Abbreviation	4-H2IBA	[1]
CAS Number	13569-97-6	[2]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	188.19 g/mol	[2]
Appearance	Typically a white to off-white solid	-
Key Functional Groups	Carboxylic Acid, Imidazole, Phenyl Ring	-
Storage Conditions	2-8°C, protected from light	[2]

## Elucidation of Molecular Structure

Confirming the precise molecular structure and connectivity of **4-(1H-Imidazol-4-yl)benzoic acid** is paramount. A multi-technique approach involving spectroscopy and crystallography is required for unambiguous validation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the isomeric identity of the molecule in solution. The key to distinguishing the 4-yl isomer from the 1-yl isomer lies in the symmetry and chemical shifts of the protons on the benzoic acid ring.

- Expert Insight: For the target 4-yl isomer, the substitution at the C4 position of the benzene ring creates a highly symmetrical AA'BB' spin system. This typically manifests as two distinct doublets in the aromatic region of the  $^1\text{H}$  NMR spectrum, each integrating to 2H. In contrast, a 1,3-substituted isomer would show a more complex pattern, often including a triplet and multiple doublets[3].

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data (Predicted values based on standard substituent effects in DMSO-d<sub>6</sub>. Actual experimental values may vary.)

Nucleus	Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity	Key Insights
<sup>1</sup> H NMR	Carboxyl (-COOH)	> 12.0	Broad Singlet (br s)	Highly deshielded, exchangeable proton.
Imidazole H2'	~8.0 - 8.2	Singlet (s)	Proton between two nitrogen atoms is characteristically deshielded.	
Benzoic Acid H2, H6	~7.9 - 8.1	Doublet (d)	Protons ortho to the electron-withdrawing carboxyl group. Appears as a clean doublet due to symmetry.	
Benzoic Acid H3, H5	~7.8 - 7.9	Doublet (d)	Protons ortho to the imidazole substituent.	
Imidazole H5'	~7.7 - 7.8	Singlet (s)	The second proton on the imidazole ring.	
Imidazole (-NH)	Variable	Broad Singlet (br s)	Chemical shift is concentration and temperature dependent.	
<sup>13</sup> C NMR	Carboxyl (C=O)	~167	Singlet	Carbonyl carbon of the carboxylic acid.

Benzoic Acid C1, C4	~128 - 132	Singlets	Quaternary carbons of the benzene ring.
Benzoic Acid C2,C6 / C3,C5	~125 - 130	Singlets	Due to symmetry, only two signals are expected for the four protonated benzene carbons.
Imidazole C2', C4', C5'	~115 - 140	Singlets	Three distinct signals confirming the imidazole ring carbons.

## Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

- IR Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic peaks include a very broad O-H stretch from the carboxylic acid dimer centered around  $2500\text{-}3300\text{ cm}^{-1}$ , a sharp C=O stretch around  $1700\text{ cm}^{-1}$ , C=C aromatic stretches around  $1600\text{ cm}^{-1}$ , and C-N stretches associated with the imidazole ring.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight (188.18 g/mol). The fragmentation pattern can also provide structural clues, often showing loss of  $\text{H}_2\text{O}$  and  $\text{CO}_2$  from the carboxylic acid group.

## X-ray Crystallography: The Definitive Solid-State Structure

While spectroscopic methods define the molecule's connectivity, X-ray crystallography provides its precise three-dimensional structure in the solid state, including bond lengths, angles, and intermolecular interactions.

Although a crystal structure for the free **4-(1H-Imidazol-4-yl)benzoic acid** ligand is not readily available in open-access databases, its structural behavior is extensively documented within a series of Metal-Organic Frameworks (MOFs)[1]. In these structures, the molecule acts as a linker (denoted 4-HIBA<sup>-</sup>), bridging metal centers.

- **Structure in Coordinated State:** In a series of copper, cadmium, zinc, and cobalt MOFs, the 4-HIBA<sup>-</sup> ligand demonstrates its utility as a rigid, linear connector[1]. The carboxylate group typically coordinates to the metal centers, while the imidazole ring can either remain protonated and engage in hydrogen bonding or deprotonate to coordinate to another metal center, showcasing its versatile binding modes.
- **Comparative Analysis with the 1-yl Isomer:** To understand the likely structure of the free ligand, we can draw valuable insights from the known crystal structure of its isomer, 4-(1H-Imidazol-1-yl)benzoic acid[4][5]. In this isomer, the imidazole and benzene rings are not coplanar, exhibiting a dihedral angle of 14.5(1) $^{\circ}$ [4][5]. The dominant intermolecular interaction is a strong O-H $\cdots$ N hydrogen bond between the carboxylic acid of one molecule and the unprotonated nitrogen of the imidazole ring of a neighboring molecule, forming extended chains[4][5]. It is highly probable that the 4-yl isomer engages in similar strong hydrogen-bonding interactions in its solid state.

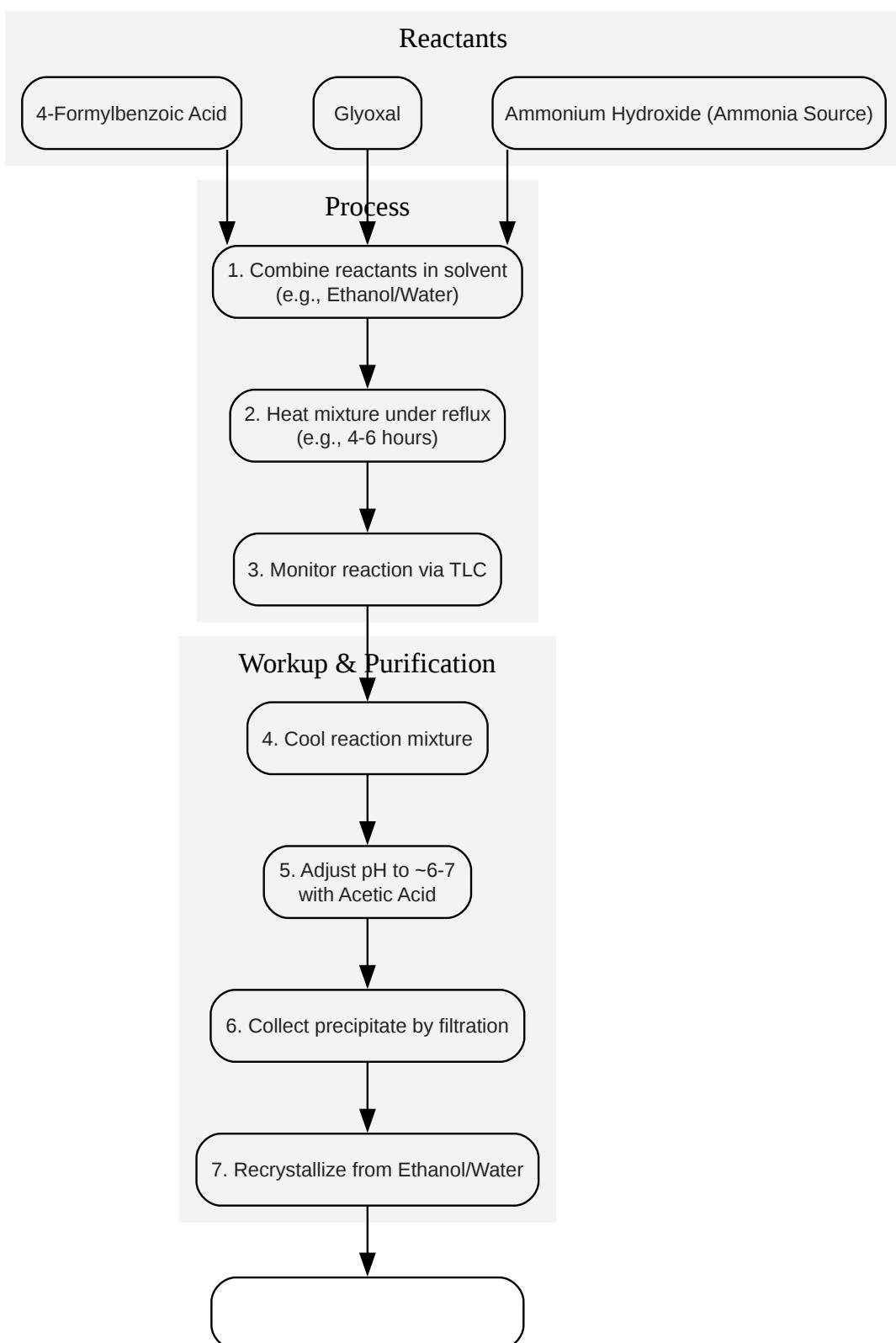
## Synthesis and Purification

The synthesis of **4-(1H-Imidazol-4-yl)benzoic acid** can be achieved through several routes. A common and reliable method is the construction of the imidazole ring from a functionalized benzoic acid precursor, such as 4-formylbenzoic acid, via a multicomponent reaction.

## Representative Synthesis Protocol (Radziszewski Reaction)

This protocol is based on the well-established Radziszewski imidazole synthesis, which condenses an  $\alpha$ -dicarbonyl compound (or its equivalent), an aldehyde, and ammonia.

Workflow: Synthesis of **4-(1H-Imidazol-4-yl)benzoic acid**



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of the target compound.

### Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-formylbenzoic acid (1 equivalent), aqueous glyoxal (40% wt., 1.1 equivalents), and an excess of ammonium hydroxide (e.g., 10 equivalents) in a suitable solvent like ethanol.
- **Reflux:** Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Workup:** Allow the mixture to cool to room temperature. A precipitate may form. Carefully neutralize the basic solution by adding glacial acetic acid dropwise until the pH is approximately 6-7. This will protonate the carboxylate and ensure the product is in its neutral, less soluble form.
- **Isolation:** Collect the resulting precipitate by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.
- **Purification:** The crude solid can be further purified by recrystallization from a hot ethanol/water mixture to yield the final product as a crystalline solid.
- **Self-Validation:** The success of the synthesis is validated at each stage. TLC confirms the consumption of reactants. The correct pH adjustment is crucial for precipitation. Finally, the purity of the final product must be confirmed by the analytical methods described in Section 3.0 (NMR, MS) and by melting point analysis.

## Applications in Research and Development

The unique molecular structure of **4-(1H-Imidazol-4-yl)benzoic acid** makes it a valuable component in both pharmaceutical and materials science research.

## Medicinal Chemistry and Drug Discovery

The molecule is a key intermediate in the synthesis of pharmacologically active compounds, particularly histamine receptor antagonists.[\[2\]](#)

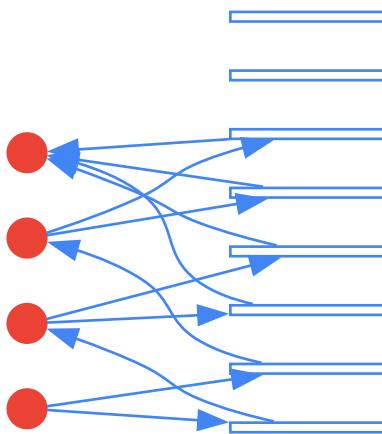
- Histamine H2 Receptor Antagonists: The imidazole ring is a core component of the histamine pharmacophore. By incorporating it into larger molecules, medicinal chemists can design antagonists that block the action of histamine at the H2 receptor in the stomach's parietal cells, thereby reducing gastric acid secretion.[2][6] This makes IBA a valuable starting material for developing drugs targeting gastrointestinal disorders like peptic ulcers and GERD.[2][6]
- Enzyme Inhibitors & Antimicrobial Agents: The ability of the imidazole moiety to coordinate with metal ions in enzyme active sites, coupled with the potential for diverse derivatization at the carboxyl group, makes IBA a promising scaffold for developing novel enzyme inhibitors and antimicrobial compounds.[2]

## Materials Science: A Versatile MOF Linker

In materials science, **4-(1H-Imidazol-4-yl)benzoic acid** is used as a bifunctional organic linker to construct Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal nodes connected by organic linkers.

- Structural Diversity: The rigid, linear nature of IBA allows for the creation of robust and porous frameworks. By reacting IBA with different metal salts (like  $\text{Cu}^{2+}$ ,  $\text{Cd}^{2+}$ ,  $\text{Zn}^{2+}$ ) under varying conditions, researchers have synthesized a wide array of MOFs with different topologies, from 1D chains to complex 3D interpenetrating networks.[1]
- Functional Properties: The resulting MOFs exhibit promising functional properties. For instance, frameworks built with IBA have shown potential in:
  - Luminescence: The organic linker can impart fluorescent properties to the MOF, which can be used for chemical sensing applications.[1]
  - Gas Adsorption: The porous nature of the MOFs allows them to selectively adsorb gases, a property useful for gas storage and separation.[1]

### MOF Assembly Concept

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of IBA linkers connecting metal nodes to form a porous framework.

## Conclusion

**4-(1H-Imidazol-4-yl)benzoic acid** is more than a simple organic molecule; it is a precisely engineered building block with significant potential. Its structural rigidity, bifunctional nature, and specific isomeric arrangement are key to its utility. A thorough understanding of its molecular structure, confirmed through a combination of spectroscopic and crystallographic analysis, is the foundation for its rational application. Whether serving as a critical intermediate in the synthesis of life-saving pharmaceuticals or as a robust linker in the design of next-generation functional materials, **4-(1H-Imidazol-4-yl)benzoic acid** will undoubtedly continue to be a molecule of high interest to the scientific community.

## References

- MySkinRecipes. **4-(1H-IMIDAZOL-4-YL)BENZOIC ACID.**
- Li, Y., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. *Crystal Growth & Design*, 14(3), 1194–1205.
- PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid.
- Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. *Acta Crystallographica Section E: Structure Reports Online*, 67(Pt 2), o524.

- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944.
- Zheng, Z., et al. (2011). (PDF) 4-(Imidazol-1-yl)benzoic acid. ResearchGate.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.
- Mohamed, S. K., et al. (2015). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 077–078.
- Wikipedia. H2 receptor antagonist.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID [[myskinrecipes.com](https://myskinrecipes.com)]
- 3. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 4. [researchgate.net](https://researchgate.net) [researchgate.net]
- 5. 4-(Imidazol-1-yl)benzoic acid - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. H2 receptor antagonist - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- To cite this document: BenchChem. [Molecular structure of 4-(1H-Imidazol-4-yl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086458#molecular-structure-of-4-1h-imidazol-4-yl-benzoic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)